Cas no 896372-73-9 (3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 2,4(1H,3H)-Quinazolinedione, 3-[3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl]-
-
- インチ: 1S/C20H21N5O3/c26-18(24-13-11-23(12-14-24)17-7-3-4-9-21-17)8-10-25-19(27)15-5-1-2-6-16(15)22-20(25)28/h1-7,9H,8,10-14H2,(H,22,28)
- InChIKey: OPFXSOUKGOSVKN-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC=C2)C(=O)N(CCC(=O)N2CCN(C3=NC=CC=C3)CC2)C1=O
じっけんとくせい
- 密度みつど: 1.326±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 12.81±0.20(Predicted)
3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0920-6399-15mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-40mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-5mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-2mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-1mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-10μmol |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-2μmol |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-20μmol |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-4mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0920-6399-30mg |
3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione |
896372-73-9 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報
Introduction to Compound with CAS No. 896372-73-9 and Product Name: 3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
The compound with the CAS number 896372-73-9 and the product name 3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential therapeutic applications. The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique biological activity and make it a promising candidate for further investigation.
The core structure of the compound is based on a tetrahydroquinazoline scaffold, which is a well-known motif in medicinal chemistry. Tetrahydroquinazolines have been extensively studied for their role in various biological processes, including inhibition of enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The presence of a pyridin-2-yl group in the molecule further enhances its pharmacological profile by contributing to hydrophobic interactions and improving solubility. This particular arrangement of functional groups makes the compound an attractive candidate for drug discovery efforts.
The piperazine moiety attached to the tetrahydroquinazoline ring is another critical feature of this compound. Piperazines are known for their ability to modulate neurotransmitter systems, making them valuable in the development of drugs targeting central nervous system (CNS) disorders. The specific substitution pattern on the piperazine ring in this compound likely contributes to its selectivity and efficacy in binding to target proteins. This design principle is crucial for minimizing side effects and improving overall therapeutic outcomes.
The 3-oxo group within the molecule introduces a polar functional group that can participate in hydrogen bonding interactions. This feature is particularly important for enhancing binding affinity to biological targets. Additionally, the propyl chain extending from the piperazine ring adds another layer of structural complexity, which can influence both the pharmacokinetic and pharmacodynamic properties of the compound. These structural elements collectively contribute to the compound's unique chemical and biological profile.
Recent research in medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are made based on detailed understanding of target interactions. The compound described here exemplifies this approach by incorporating multiple pharmacophoric elements that are known to enhance binding affinity and selectivity. Studies have shown that modifications in the tetrahydroquinazoline scaffold can significantly alter biological activity, making it essential to optimize the structure for desired therapeutic effects.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The combination of a tetrahydroquinazoline core and a piperazine moiety suggests that it may interact with neurotransmitter receptors such as serotonin or dopamine receptors. These receptors are implicated in various CNS disorders, including depression, anxiety, and Parkinson's disease. Preliminary studies have indicated that similar compounds have shown promise in preclinical models for these conditions.
The development of new drugs for neurological disorders remains a significant challenge due to the complex nature of these diseases and the intricate interplay between different neurotransmitter systems. However, compounds like this one offer hope by providing novel chemical entities that can modulate these systems more effectively. The use of advanced computational methods has also played a crucial role in designing molecules with optimized pharmacological properties.
In addition to its potential applications in CNS disorders, this compound may also have utility in other therapeutic areas. For instance, tetrahydroquinazoline derivatives have been explored for their anti-inflammatory properties. The presence of multiple functional groups in this molecule suggests that it may interact with inflammatory pathways, making it a candidate for developing new anti-inflammatory agents.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. These methods are essential for achieving the desired molecular architecture with high precision.
Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity and safety profile. In vitro assays are performed to assess interactions with target enzymes and receptors, while animal models provide insights into its pharmacokinetic behavior. These studies are crucial for determining whether the compound has the potential to advance into clinical development.
The importance of collaboration between chemists, biologists, and pharmacologists cannot be overstated when developing new therapeutic agents. The integration of knowledge from different disciplines ensures that compounds like this one are optimized for both efficacy and safety. As research continues, it is likely that additional derivatives will be synthesized and tested to further refine their pharmacological properties.
Looking ahead, advancements in drug discovery technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) will continue to accelerate the development of novel compounds like this one. These technologies enable researchers to rapidly identify promising candidates and optimize their properties more efficiently than traditional methods alone.
In conclusion,3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation, particularly its ability to modulate neurotransmitter systems involved in neurological disorders, highlighting its promise as a future therapeutic agent.
896372-73-9 (3-{3-oxo-3-4-(pyridin-2-yl)piperazin-1-ylpropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione) 関連製品
- 1374659-38-7(2,3-Difluoro-4-(difluoromethyl)pyridine)
- 310466-37-6(4-Fluoro-1-benzothiophene-2-carboxylic Acid)
- 5545-89-1(Chimonanthine)
- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)
- 1261873-19-1(3-Amino-2-methoxybenzyl bromide)
- 2137629-73-1(6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)
- 2098102-95-3(3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2411255-00-8(2-chloro-N-{2-[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide)
- 94444-78-7(Benzene, 1-chloro-2-(trifluoromethoxy)-4-(trifluoromethyl)-)
- 292644-38-3(5-(1,3-benzoxazol-2-yl)-2-methylaniline)


